molecular formula C25H21N3O4S2 B2684925 N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899941-78-7

N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2684925
CAS No.: 899941-78-7
M. Wt: 491.58
InChI Key: SPVSBMLMRKANPV-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings, a thiophene substituent, and an acetamide side chain. The compound’s synthesis likely involves nucleophilic substitution and cyclization steps, as inferred from analogous spiro and thiophene-containing derivatives described in the literature .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-2-31-20-12-6-4-10-18(20)26-21(29)15-34-25-27-22-17-9-3-5-11-19(17)32-23(22)24(30)28(25)14-16-8-7-13-33-16/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVSBMLMRKANPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the core diazatricyclic structure, followed by the introduction of the thiophene and ethoxyphenyl groups. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The specific conditions would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions including:

    Oxidation: The thiophene ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[740

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its complex structure could be useful in the development of new materials with specific properties.

    Biological Research: The compound could be used as a probe to study various biological processes.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Tricyclic Systems

The target compound’s tricyclic scaffold distinguishes it from simpler bicyclic analogs. For example:

  • Compound 733040-96-5 (N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide) shares a diazatricyclic core but lacks the oxa-ring and thiophene substituent, leading to reduced aromatic stabilization .
  • Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives () feature spiro-fused cycloalkane-thiadiazole systems, which lack the conjugated π-system of the target compound’s tricyclic core .

Thiophene-Containing Derivatives

  • Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 4 in ) incorporate a thiophene ring but lack the acetamide side chain and tricyclic framework, resulting in lower molecular complexity .
  • N-(Substituted) thioacetamide quinazolinones () include sulfur-linked acetamide groups but are based on quinazolinone cores rather than tricyclic systems .

Functional Group Analysis

Compound Key Functional Groups Molecular Weight Spectral Signatures (IR/NMR)
Target Compound Thiophene, tricyclic oxa/diaza, acetamide ~500–550 (estimated) Expected C=O (1690–1710 cm⁻¹), aromatic C–H (3070 cm⁻¹)
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide Thiazole, acetamide, ethoxyphenyl 310.39 NH/–NH₂ (3370–3180 cm⁻¹), C=O (1701 cm⁻¹)
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Spiro-cycloalkane, thiadiazole, sulfonamide Variable (400–500) C–S–C (748 cm⁻¹), cycloalkane CH₂ (2980–2970 cm⁻¹)
Quinazolinone derivatives Quinazolinone, thioacetamide, sulfamoylphenyl 400–450 C=O (1700–1710 cm⁻¹), aromatic H (7.20–8.30 ppm in ¹H-NMR)

Biological Activity

N-(2-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex synthetic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C25H21N3O4S2
  • Molecular Weight : 491.58 g/mol
  • CAS Number : 899941-78-7
  • IUPAC Name : N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)-benzofuro[3,2-d]pyrimidin-2-yl]sulfanylacetamide

The structure features a central acetamide group linked to a 2-ethoxyphenyl ring and a complex heterocyclic core that includes thiophene and diazatricyclic systems, indicating potential for diverse biological interactions.

The biological activity of N-(2-ethoxyphenyl)-2-acetamide is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of sulfur in the structure may facilitate interactions with biological molecules through nucleophilic attacks or coordination chemistry.

Potential Applications

  • Medicinal Chemistry : The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific pathways related to cancer and hormonal regulation.
  • Biological Research : It may serve as a probe for studying biological processes due to its ability to modulate receptor activity or enzyme function.
  • Materials Science : Its complex structure could be beneficial in developing new materials with tailored properties.

Research Findings and Case Studies

Recent studies have explored the biological implications of similar compounds, providing insights into the potential effects of N-(2-ethoxyphenyl)-2-acetamide:

StudyFindings
Identified thieno[2,3-d]pyrimidine derivatives with affinity for estrogen receptors, suggesting similar compounds may exhibit hormonal activity.
Highlighted the importance of structural optimization in developing nonsteroidal estrogens, which could parallel the optimization of N-(2-ethoxyphenyl)-2-acetamide for enhanced biological activity.
Discussed the synthesis routes involving multi-step organic reactions that could be applied to N-(2-ethoxyphenyl)-2-acetamide to explore its derivatives and analogs.

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